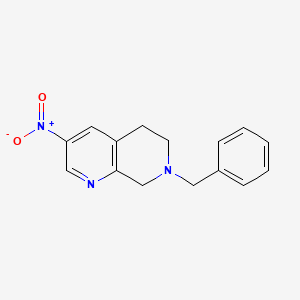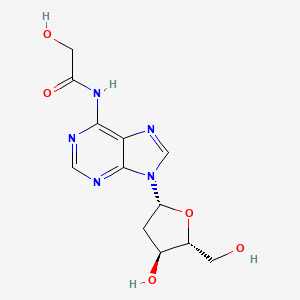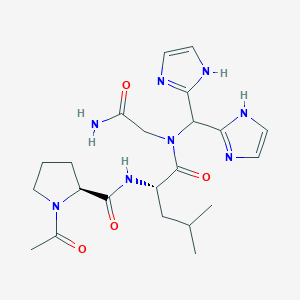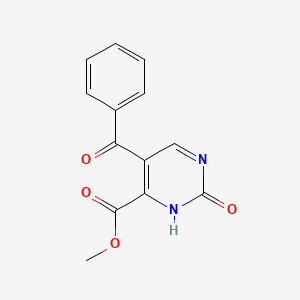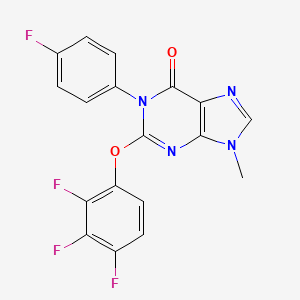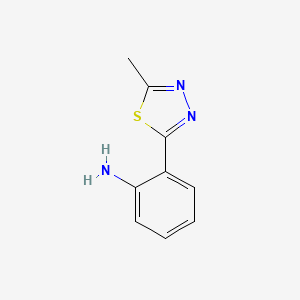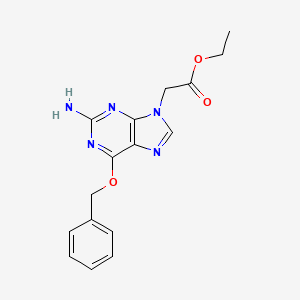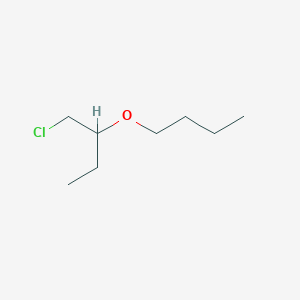![molecular formula C10H12BrN3 B12937290 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine CAS No. 947533-72-4](/img/structure/B12937290.png)
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl group at the 2nd position of the imidazo[1,2-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with tert-butyl bromide, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions and optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: Intramolecular cyclization reactions can be employed to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): For bromination reactions.
Sodium hydride (NaH): For deprotonation and nucleophilic substitution reactions.
Palladium catalysts: For cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenylimidazo[1,2-a]pyridine: Similar in structure but with a phenyl group instead of a tert-butyl group.
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: Contains two methyl groups at the 2nd and 7th positions.
6-Bromo-imidazo[1,2-a]pyrimidine: Lacks the tert-butyl group, making it less sterically hindered.
Uniqueness
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct steric and electronic properties. These features enhance its reactivity and make it a valuable scaffold for the development of novel compounds with specific biological and chemical properties .
Properties
CAS No. |
947533-72-4 |
|---|---|
Molecular Formula |
C10H12BrN3 |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
6-bromo-2-tert-butylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)8-6-14-5-7(11)4-12-9(14)13-8/h4-6H,1-3H3 |
InChI Key |
WMSUUGWLJJZSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=NC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


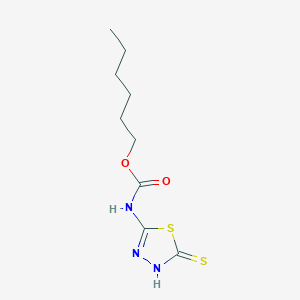
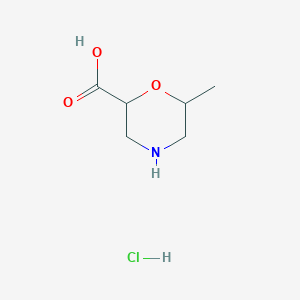
![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
